N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)13-5-6-15(21-3)16(9-13)22-4/h5-9,11,14,17H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKZEFTFIAAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
- IUPAC Name : N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.40 g/mol
The compound features a dimethylamino group, a thiophene moiety, and a sulfonamide functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that sulfonamides exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the cessation of bacterial growth.
- Anticancer Potential : Research suggests that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
- Neuropharmacological Effects : The presence of the dimethylamino group may confer neuroactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in a clinical setting. The results indicated a significant reduction in bacterial load in infected wounds treated with the compound compared to controls. -
Anticancer Activity :
In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Q & A
Q. What are the key steps for synthesizing N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, and what purification methods ensure high yield?
The synthesis typically involves:
- Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with a secondary amine precursor (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane).
- Coupling : Thiophene ring introduction via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring inert atmospheres (argon/nitrogen) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR : - and -NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, dimethylamino at δ 2.2–2.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 439.12 for CHNOS) .
- HPLC : Assesses purity using C18 columns and UV detection (λ = 254 nm) .
Q. How can researchers evaluate its solubility and stability for in vitro assays?
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) via nephelometry.
- Stability : Monitor degradation under light, heat (40°C), and oxidative conditions (HO) using HPLC over 72 hours .
Advanced Research Questions
Q. What strategies optimize reaction yield in large-scale synthesis?
- Solvent Selection : Replace dichloromethane with THF for better amine solubility.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature Control : Maintain 0–5°C during exothermic steps to minimize byproducts .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallization : Use slow vapor diffusion (diethyl ether into dichloromethane solution) to grow single crystals.
- Challenges : Flexible dimethylamino and thiophene groups may require low-temperature (100 K) data collection to reduce thermal motion artifacts .
Q. What computational approaches predict its pharmacokinetic properties?
- Docking Studies : Use AutoDock Vina with target proteins (e.g., kinase domains) to assess binding affinity.
- MD Simulations : GROMACS for stability analysis of sulfonamide-protein complexes over 100 ns .
Q. How do structural modifications (e.g., replacing thiophene with furan) affect bioactivity?
- SAR Studies : Synthesize analogs and compare IC values in enzyme inhibition assays.
- Key Finding : Thiophene’s sulfur atom enhances π-π stacking in hydrophobic binding pockets, unlike oxygen in furan .
Q. How to address contradictions in biological activity data across studies?
- Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., unreacted amine) that may skew assay results.
- Dose-Response Validation : Repeat assays with independent batches and standardized protocols .
Methodological Considerations
Q. What are the best practices for storing this compound long-term?
- Conditions : Store at -20°C in amber vials under argon to prevent oxidation and photodegradation.
- Lyophilization : For aqueous solutions, lyophilize with trehalose (5% w/v) as a stabilizer .
Q. How to design a robust SAR study for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
